molecular formula C9H9F3O2 B2622093 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol CAS No. 1420792-60-4

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

Cat. No.: B2622093
CAS No.: 1420792-60-4
M. Wt: 206.164
InChI Key: FTZPTZPDPBNTEC-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound that features a trifluoromethyl group (-CF3) attached to a tetrahydrobenzofuran ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide for the trifluoromethylation of aromatic halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its efficacy. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Similar in structure but lacks the tetrahydrobenzofuran ring.

    Trifluoromethylphenol: Contains a trifluoromethyl group and a hydroxyl group but differs in the ring structure.

    Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.

Uniqueness

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is unique due to the presence of both the trifluoromethyl group and the tetrahydrobenzofuran ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to similar compounds .

Properties

IUPAC Name

6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZPTZPDPBNTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C(C1O)C=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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